molecular formula C3H5NO2 B1237270 Isonitrosoacetone CAS No. 306-44-5

Isonitrosoacetone

Cat. No. B1237270
CAS RN: 306-44-5
M. Wt: 87.08 g/mol
InChI Key: OVGLVOLWBBGQHS-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isonitrosoacetone and its derivatives involves several methods, including the reaction of diketones with nitrosating agents. For instance, N. Katagiri et al. (1994) described the synthesis of 5-isonitroso-1, 3-dioxane-4, 6-dione and its reactions with alcohols to form hydroxyiminoacetic acid esters (Katagiri et al., 1994). Another method involves the nitrosation of N,N′-ethylenebis-(acetylacetoneimine) complexes of copper (II) and nickel(II) using nitric oxide or nitrite ions, as detailed by K. Bose and C. Patel (1971) (Bose & Patel, 1971).

Molecular Structure Analysis

The molecular structure of isonitrosoacetone derivatives is of significant interest due to their complex coordination behavior and potential for forming novel structures. For example, the reaction of 1,3-dicarbomethoxyacetone with trinitroanisole in the presence of triethylamine yields two isomeric bridged anions, which have been studied through pmr and single crystal x-ray analysis by Ruben Torres et al. (1988) (Torres, Strauss, & Hubbard, 1988).

Chemical Reactions and Properties

Isonitrosoacetone exhibits a range of chemical reactions, including cyclocondensation with cyanoacetamide to form nitroso derivatives of the pyridine series (Suboch et al., 1983) (Suboch, Kuznetsova, Semichenko, & Belyaev, 1983). Its reactivity also extends to forming mixed ligand cobalt(III) complexes as reported by A. Sreekantan et al. (1980) (Sreekantan, Dixit, & Patel, 1980).

Physical Properties Analysis

The physical properties of isonitrosoacetone and its derivatives, such as their infrared absorption spectra, provide insights into their structural features. M. Kimura et al. (1960) explored the infrared absorption spectra of diacetyl monoxime and isonitrosoacetone, interpreting observed frequencies in terms of the molecular form of an oxime type (Kimura, Kuroda, Takagi, & Kubo, 1960).

Chemical Properties Analysis

The chemical properties of isonitrosoacetone, particularly its coordination behavior and reactivity towards various nucleophiles and electrophiles, are crucial for its application in organic synthesis. The ambidentate coordination of isonitroso groups in nickel(II) and palladium(II) complexes, as studied by K. Bose et al. (1973), highlights the versatility of isonitrosoacetone derivatives in forming complex structures (Bose, Sharma, & Patel, 1973).

Scientific Research Applications

  • Field : Chemistry, specifically Spectroscopy .
  • Application : Isonitrosoacetone has been used in studies involving infrared absorption spectra . The infrared absorption spectra of isonitrosoacetone in solutions were recorded in the rock-salt region .
  • Methods and Procedures : The assignment of observed bands was carried out, taking into account the concentration dependence of the spectra, the effect of deuteration, and the absorptions in the solid state . All the observed frequencies could be interpreted in terms of the molecular form of an oxime type, the presence of molecules in a nitroso form being presumed to be unlikely .
  • Results : The study found that the degree of conjugation in the C=O bonds is between those of saturated ketones and α,β-unsaturated ketones . The degree of conjugation in the C=N bonds is greater than those of conjugated imines and of aldoximes containing a C=C–C=N group and is approximately equal to those of vic-dioximes containing an N=C–C=N group . Under the influence of conjugation, the N–O bonds have a greater double-bond character than those of unconjugated oximes .

properties

IUPAC Name

(1E)-1-hydroxyiminopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLVOLWBBGQHS-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073162
Record name Propanal, 2-oxo-, 1-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Isonitrosoacetone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21061
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.2 [mmHg]
Record name Isonitrosoacetone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21061
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Isonitrosoacetone

CAS RN

306-44-5, 17280-41-0, 31915-82-9
Record name Isonitrosoacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonitrosoacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017280410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 2-oxo-, 1-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxopropionaldehyde 1-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name anti-Pyruvic aldehyde 1-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISONITROSOACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32V8CLT4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isonitrosoacetone
Reactant of Route 2
Reactant of Route 2
Isonitrosoacetone
Reactant of Route 3
Reactant of Route 3
Isonitrosoacetone
Reactant of Route 4
Reactant of Route 4
Isonitrosoacetone
Reactant of Route 5
Isonitrosoacetone
Reactant of Route 6
Reactant of Route 6
Isonitrosoacetone

Citations

For This Compound
268
Citations
F Worek, H Thiermann - Chemico-biological interactions, 2011 - Elsevier
Treatment of poisoning by highly toxic organophosphorus compounds (OP) with atropine and an acetylcholinesterase (AChE) reactivator (oxime) is of limited effectiveness in case of …
Number of citations: 22 www.sciencedirect.com
VI Tsapkov - Russian journal of general chemistry, 2002 - Springer
Benzoylhydrazine, isonitrosoacetone react in ethanol with cobalt, nickel, copper halides andacetates to give the coordination compounds MX 2 (HL) · nH 2 O, MX 2 (HL) 2 · nH 2 O, and …
Number of citations: 7 link.springer.com
M Kimura, Y Kuroda, H Takagi, M Kubo - Bulletin of the Chemical …, 1960 - journal.csj.jp
The infrared absorption spectra of diacetyl monoxime and isonitrosoacetone in solutions were recorded in the rock-salt region. The assignment of observed bands was carried out, …
Number of citations: 17 www.journal.csj.jp
Y Kuroda, M Kimura - Bulletin of the Chemical Society of Japan, 1963 - journal.csj.jp
The infrared absorption bands due to the O=C–C=N–OH system have been investigated by the use of diacetyl monoxime, isonitrosoacetone, and their O-deuterated and O-methylated …
Number of citations: 11 www.journal.csj.jp
IN Azerbaev, IA Poplavskaya… - Chemistry of …, 1978 - Springer
2-Amino, 2-amino-3-methyl-, and 4-aminopyridine react with α-chloro-α-isonitrosoacetone at the heteroring nitrogen atom to give salts, which are converted to imidazo[1,2-a] pyridines or…
Number of citations: 5 link.springer.com
JW Churchill, M Lapkin, F Martinez… - Journal of the …, 1959 - ACS Publications
… rate constant for the reaction of propionyl fluoride with isonitrosoacetone at a pH of 7.4 is 9 X 10-1 … However, at pH 5 isonitrosoacetone reacts very slowly with propionyl fluoride while the …
Number of citations: 5 pubs.acs.org
IA Poplavskaya, RG Kurmangalieva… - Pharmaceutical …, 1981 - Springer
In a search for effective alkylating agent-type antineoplastic compounds in the 1960s a series of derivatives of acetylformamide oxime (~-amino-~-isonitrosoacetone) containing the bis-(…
Number of citations: 3 link.springer.com
M Kimura, Y Kuroda, O Yamamoto… - Bulletin of the Chemical …, 1961 - journal.csj.jp
… respects from that of diacetyl monoxime or isonitrosoacetone already studied. The type of … vibrations of diacetyl monoxime and isonitrosoacetone. This indicates that the double bond …
Number of citations: 14 www.journal.csj.jp
KK Koessler, MT Hanke - Journal of the American Chemical …, 1918 - ACS Publications
… of the reaction produced a marked decomposition of the di-isonitrosoacetone which gave rise to a … to the touch, decomposition of the di isonitrosoacetone occurred and poor yields were …
Number of citations: 7 pubs.acs.org
IK Zhurkovich, GI Gerasimenko - Chemistry of Heterocyclic Compounds, 1978 - Springer
In the reaction of isonitrosoacetone (I) with a fivefold excess of sodium bisulfite in aqueous solution with the subsequent addition of an equimolar amount of o-phenylenediamine (II) we …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.